N-Boc-3-dimethylamino-D-alanine
Overview
Description
N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group. This compound is used primarily as an intermediate in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group. The reaction is carried out under basic conditions using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amino groups.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized or reduced derivatives, and peptide-coupled products .
Scientific Research Applications
N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-Boc-D-2,3-diaminopropionic acid
- N-alpha-Boc-L-2,3-diaminopropionic acid
- N-alpha-Boc-N-beta-Fmoc-D-2,3-diaminopropionic acid
Uniqueness
N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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